molecular formula C13H16O3 B12878556 5-Butyl-7-methoxybenzofuran-4-ol CAS No. 99107-50-3

5-Butyl-7-methoxybenzofuran-4-ol

Cat. No.: B12878556
CAS No.: 99107-50-3
M. Wt: 220.26 g/mol
InChI Key: VRBQCLCFBYTNPF-UHFFFAOYSA-N
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Properties

CAS No.

99107-50-3

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

5-butyl-7-methoxy-1-benzofuran-4-ol

InChI

InChI=1S/C13H16O3/c1-3-4-5-9-8-11(15-2)13-10(12(9)14)6-7-16-13/h6-8,14H,3-5H2,1-2H3

InChI Key

VRBQCLCFBYTNPF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C2C(=C1O)C=CO2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 5-Butyl-7-methoxybenzofuran-4-ol, often involves complex organic reactions. One common method is the free radical cyclization cascade, which is an efficient way to construct polycyclic benzofuran compounds . Another method involves the Sonogashira cross-coupling reaction followed by hydrogenation and hydrolysis .

Industrial Production Methods

Industrial production of benzofuran derivatives typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using advanced catalytic processes and controlled reaction conditions to minimize side reactions and by-products .

Chemical Reactions Analysis

Types of Reactions

5-Butyl-7-methoxybenzofuran-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

5-Butyl-7-methoxybenzofuran-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Butyl-7-methoxybenzofuran-4-ol involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptor activity to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butyl-7-methoxybenzofuran-4-ol stands out due to its unique substitution pattern, which imparts specific biological activities and physicochemical properties.

Biological Activity

5-Butyl-7-methoxybenzofuran-4-ol is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique substitution pattern of this compound enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

The molecular structure of 5-Butyl-7-methoxybenzofuran-4-ol is characterized by a benzofuran core with specific functional groups that confer distinct physicochemical properties. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its synthesis and modification for enhanced biological activity.

Table 1: Chemical Reactions of 5-Butyl-7-methoxybenzofuran-4-ol

Reaction TypeDescriptionCommon Reagents
OxidationAddition of oxygen or removal of hydrogenPotassium permanganate, hydrogen peroxide
ReductionAddition of hydrogen or removal of oxygenLithium aluminum hydride, sodium borohydride
SubstitutionReplacement of one functional group with anotherHalogens, alkylating agents

Anticancer Properties

Research indicates that 5-Butyl-7-methoxybenzofuran-4-ol exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of benzofuran compounds can inhibit tubulin polymerization and affect cell cycle progression in cancer cells.

Case Study : A comparative study evaluated the efficacy of 5-Butyl-7-methoxybenzofuran-4-ol against standard anticancer drugs like Combretastatin A-4 (CA-4). The results demonstrated that certain derivatives exhibited IC50 values in the low nanomolar range against HeLa and MCF-7 cell lines, indicating potent anticancer activity.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 2: Antimicrobial Activity of 5-Butyl-7-methoxybenzofuran-4-ol

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

The biological activity of 5-Butyl-7-methoxybenzofuran-4-ol is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound can modulate receptor activities related to inflammation and immune response.
  • DNA Interaction : Potential binding to DNA may lead to interference with replication and transcription processes.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications at the benzofuran ring significantly influence the biological activity. For example, the presence of methoxy groups at specific positions enhances the antiproliferative effects while maintaining low toxicity towards normal cells.

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